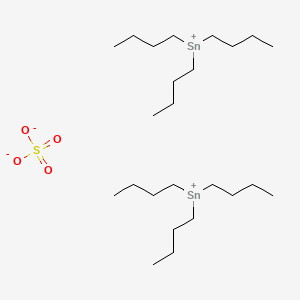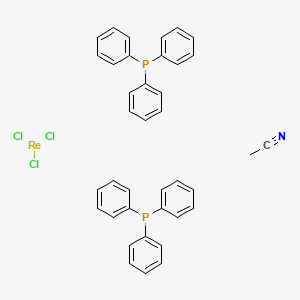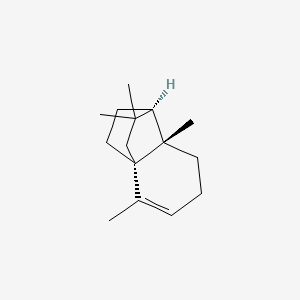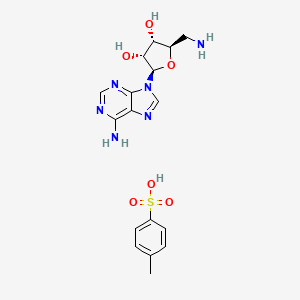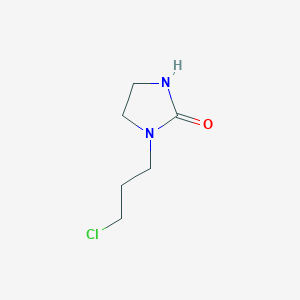![molecular formula C8H7ClO2 B1611073 4-(Chloromethyl)benzo[d][1,3]dioxole CAS No. 75875-58-0](/img/structure/B1611073.png)
4-(Chloromethyl)benzo[d][1,3]dioxole
Overview
Description
4-(Chloromethyl)benzo[d][1,3]dioxole is an organic compound characterized by a benzodioxole ring substituted with a chloromethyl group. This compound is of significant interest due to its versatile applications in organic synthesis and potential utility in various scientific fields.
Mechanism of Action
Target of Action
Related compounds such as benzodioxole derivatives have shown significant antitumor activity, possibly due to egfr inhibition, apoptosis, dna binding, tyrosinase inhibition, and her-2 inhibition .
Mode of Action
It’s known that the compound can undergo a reimer–tiemann-like reaction with catechol, resulting in a double sn2 displacement on ch2i2 . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Related benzodioxole derivatives have been implicated in various biological effects, suggesting that they may interact with multiple pathways .
Result of Action
Related benzodioxole derivatives have shown significant antitumor activity, suggesting that they may induce cell death or inhibit cell proliferation in certain cancer cells .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and oxygen levels may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d][1,3]dioxole typically involves the chloromethylation of benzo[d][1,3]dioxole. One common method includes the reaction of benzo[d][1,3]dioxole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired chloromethylated product.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzo[d][1,3]dioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized to form benzo[d][1,3]dioxole-4-carboxaldehyde under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products:
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of benzo[d][1,3]dioxole.
Oxidation: The primary product is benzo[d][1,3]dioxole-4-carboxaldehyde.
Scientific Research Applications
4-(Chloromethyl)benzo[d][1,3]dioxole has diverse applications in scientific research:
Comparison with Similar Compounds
Benzo[d][1,3]dioxole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methylbenzo[d][1,3]dioxole: Substituted with a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.
Uniqueness: 4-(Chloromethyl)benzo[d][1,3]dioxole is unique due to its chloromethyl group, which imparts high reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
4-(chloromethyl)-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMCWQDULDXEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518243 | |
| Record name | 4-(Chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75875-58-0 | |
| Record name | 4-(Chloromethyl)-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
